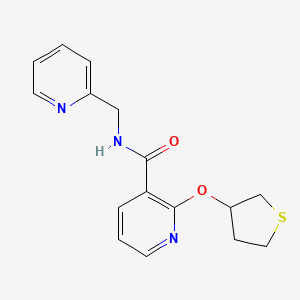

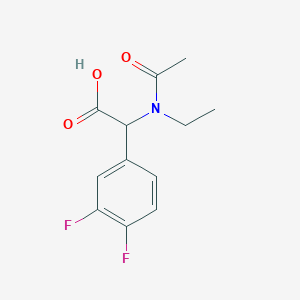

4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, related compounds have been synthesized through various methods. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Applications De Recherche Scientifique

Tubulin Polymerization Inhibition

- Study 1: A research by Minegishi et al. (2015) found that a compound structurally similar to 4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline exhibited promising antiproliferative activity against human cancer cells by inhibiting tubulin polymerization (Minegishi et al., 2015).

DNA Methyltransferase 3A Activity

- Study 2: Rotili et al. (2014) manipulated a related compound, leading to selective inhibition of DNA methyltransferase DNMT3A at low micromolar levels without significant inhibition of DNMT1 and G9a, suggesting potential in gene expression modulation (Rotili et al., 2014).

Antiproliferative Agents

- Study 3: Cao et al. (2016) synthesized and evaluated a series of similar compounds for their in vitro antiproliferative activity, with one compound showing significant potency against cancer cell lines and the ability to induce apoptosis (Cao et al., 2016).

ABCB1 Inhibitors

- Study 4: Colabufo et al. (2008) explored compounds with a similar structure for their ability to inhibit ABCB1 activity, a crucial factor in drug resistance in cancer therapy (Colabufo et al., 2008).

Glucosidase Inhibitors with Antioxidant Activity

- Study 5: Özil et al. (2018) designed and synthesized benzimidazole derivatives containing piperazine skeleton, similar to this compound, as effective in vitro antioxidant agents and glucosidase inhibitors (Özil et al., 2018).

Serotonin Receptor Interaction

- Study 6: Dekeyne et al. (2012) investigated a compound with a similar structure for its properties as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist, with potential applications in mood and cognitive performance improvement (Dekeyne et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3S/c1-3-35-24-11-14-27-26(19-24)29(28(20-30-27)36(33,34)25-12-9-22(2)10-13-25)32-17-15-31(16-18-32)21-23-7-5-4-6-8-23/h4-14,19-20H,3,15-18,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCMVVSBJJOXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-(2-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841582.png)

![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2841591.png)

![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)

![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)